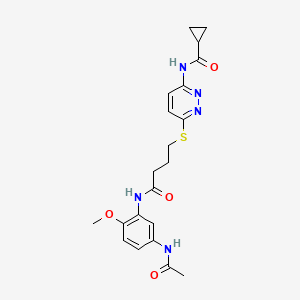N-(6-((4-((5-acetamido-2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
CAS No.: 1021253-55-3
Cat. No.: VC4791076
Molecular Formula: C21H25N5O4S
Molecular Weight: 443.52
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1021253-55-3 |
|---|---|
| Molecular Formula | C21H25N5O4S |
| Molecular Weight | 443.52 |
| IUPAC Name | N-[6-[4-(5-acetamido-2-methoxyanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C21H25N5O4S/c1-13(27)22-15-7-8-17(30-2)16(12-15)23-19(28)4-3-11-31-20-10-9-18(25-26-20)24-21(29)14-5-6-14/h7-10,12,14H,3-6,11H2,1-2H3,(H,22,27)(H,23,28)(H,24,25,29) |
| Standard InChI Key | XQEQGCGQDNRDNH-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3 |
Introduction
Pharmacological Relevance
Compounds with similar structural motifs have been explored for various biological activities:
-
Antimicrobial Activity: Pyridazine derivatives have shown efficacy against bacterial and fungal pathogens by disrupting key metabolic pathways .
-
Anticancer Potential: The presence of aromatic amines and heterocyclic cores suggests possible interaction with DNA or enzymes involved in cell proliferation .
-
Anti-inflammatory Properties: Thioether-containing molecules have been studied for their ability to inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammation .
Molecular Docking Studies
Molecular docking can provide insights into the binding affinity of this compound with biological targets such as enzymes or receptors. For instance:
-
The pyridazine ring could interact with active sites through π-stacking or hydrogen bonding.
-
The cyclopropane moiety may enhance binding specificity by fitting into hydrophobic pockets.
Synthesis Pathways
Although no direct synthesis route was found for this compound, its structure suggests a multi-step synthetic approach:
-
Formation of the Pyridazine Core: Starting from hydrazine derivatives and diketones.
-
Introduction of the Thioether Group: Using alkyl halides and thiols under basic conditions.
-
Coupling with Cyclopropanecarboxylic Acid: Via amide bond formation using coupling agents like EDCI or DCC.
Analytical Characterization
To confirm the structure, the following techniques would be essential:
-
NMR Spectroscopy (1H and 13C): To identify chemical shifts corresponding to the aromatic, aliphatic, and amide groups.
-
Mass Spectrometry (MS): For molecular weight confirmation.
-
Infrared Spectroscopy (IR): To detect functional groups such as amides (C=O stretch) and thioethers (S-C stretch).
Comparative Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume